1-Methanesulfonyl-2-methylpiperazine
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Overview
Description
1-Methanesulfonyl-2-methylpiperazine is a chemical compound with the molecular formula C6H14N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized piperazines .
Scientific Research Applications
1-Methanesulfonyl-2-methylpiperazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial and neurological applications.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2-methylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological pathways. The piperazine moiety is known to influence the pharmacokinetic properties of the compound, enhancing its efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperazine: A simpler derivative without the methanesulfonyl group.
1-Methanesulfonylpiperazine: Lacks the methyl group on the piperazine ring.
1-Methanesulfonyl-4-methylpiperazine: Has a methyl group at a different position on the piperazine ring.
Uniqueness
1-Methanesulfonyl-2-methylpiperazine is unique due to the presence of both the methanesulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, particularly in medicinal chemistry where specific functional groups are crucial for biological activity .
Properties
IUPAC Name |
2-methyl-1-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZFGHUEAYIHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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